molecular formula C14H15NO3S3 B2890604 (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone CAS No. 2034334-64-8

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone

Cat. No.: B2890604
CAS No.: 2034334-64-8
M. Wt: 341.46
InChI Key: PDBUWEWUFJBIHK-UHFFFAOYSA-N
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Description

The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone features a 1,4-thiazepane core with a sulfone group (1,1-dioxido) at position 1 and a thiophen-2-yl substituent at position 5. The methanone group at position 4 is further substituted with another thiophen-2-yl moiety.

Properties

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S3/c16-14(12-4-2-9-20-12)15-6-5-13(11-3-1-8-19-11)21(17,18)10-7-15/h1-4,8-9,13H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBUWEWUFJBIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the thiazepane ring, followed by the introduction of thiophene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. specific industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the thiazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.

Industry

In industrial applications, this compound may be used in the development of new materials with specific properties. For example, it could be incorporated into polymers or coatings to enhance their performance.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Table 1: Structural Comparison of Thiazepane Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone C₁₅H₁₃NO₃S₃ 367.46 Thiophen-2-yl (positions 4 and 7), sulfone group
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone C₁₇H₁₉NO₃S₂ 349.5 Phenyl (position 7), ethanone chain, thiophen-2-yl (position 2)
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one C₁₃H₁₃F₃NO₃S₂ 364.37 Thiophen-2-yl (position 7), trifluoropropyl group (position 4)

Key Observations :

  • Sulfone vs.
  • Thiophene vs. Phenyl Substitution : The phenyl-substituted analog in Table 1 likely exhibits reduced π-π stacking interactions compared to the thiophene-rich target compound, which may influence solubility and binding affinity in biological systems.
  • Methanone vs.

Heterocyclic Analogues with Thiophene Moieties

Table 2: Comparison with Thiophene-Containing Heterocycles
Compound Name Core Structure Functional Groups Synthesis Conditions
Thiophen-2-yl(2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,3-oxathiolan-5-yl)methanone Oxathiolane-thiophene hybrid Thioxo, trimethoxyphenyl, methanone Crystallization from ethanol
1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone Benzo[b]thiophene-piperazine Nitrophenyl, propanone NaBH₄ reduction in methanol
1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzimidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Benzimidazotriazole-thiophene Dual thiophene, ethanone 40°C under general procedure C

Key Observations :

  • Electronic Effects : The benzimidazotriazole-thiophene hybrid features extended conjugation, which may enhance UV absorption properties compared to the target compound.
  • Biological Relevance : Piperazine-containing analogs like the benzo[b]thiophene derivative are often explored for CNS activity due to their ability to cross the blood-brain barrier.

Key Observations :

  • Safety Considerations : The target compound’s trifluoropropyl analog carries specific hazards (e.g., skin/eye irritation), necessitating stringent handling protocols.
  • Data Gaps: Limited safety data for phenyl- and benzimidazotriazole-substituted analogs highlight the need for further toxicological studies.

Research Findings and Implications

  • Structural Flexibility: The ethanone chain in may confer greater adaptability in binding to hydrophobic pockets compared to the rigid methanone group in the target compound.
  • Sulfone Impact: The sulfone group in the target compound likely improves aqueous solubility relative to non-sulfonated thiazepanes, a critical factor in drug design .
  • Thiophene Synergy : Dual thiophene substitution may enhance charge-transfer interactions in materials science applications, as seen in conductive polymers .

Biological Activity

The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone is a member of the thiazepine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H10N2O3S2\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_3\text{S}_2

This structure features a dioxido group and two thiophenyl moieties, contributing to its unique chemical properties and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria effectively.
  • Anticancer Properties : Research indicates that this compound may possess anticancer effects. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Through various signaling pathways, including caspase activation and mitochondrial dysfunction, the compound can trigger programmed cell death in cancer cells.
  • Antioxidant Activity : The presence of sulfur and oxygen in its structure may contribute to its ability to scavenge free radicals and reduce oxidative damage.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

StudyFindingsReference
Antimicrobial EfficacyDemonstrated activity against E. coli and S. aureus with MIC values < 50 µg/mL
Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with IC50 = 20 µM
NeuroprotectionReduced oxidative stress markers in SH-SY5Y neuronal cells

Q & A

Basic: What synthetic methodologies are most effective for preparing (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone?

The synthesis involves multi-step organic reactions, typically including:

  • Thiazepane ring formation : Cyclization of precursors containing sulfur and nitrogen, often using ethanol as a solvent with sodium hydroxide to optimize ring closure .
  • Substitution reactions : Introduction of thiophen-2-yl groups via nucleophilic substitution or coupling reactions. Catalysts like Lewis acids (e.g., AlCl₃) improve regioselectivity .
  • Oxidation steps : Controlled oxidation of sulfur in the thiazepane ring to sulfone groups using agents like potassium permanganate or hydrogen peroxide .
    Key considerations : Reaction temperature (60–100°C), solvent polarity, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Advanced: How does conformational flexibility of the thiazepane ring influence the compound’s reactivity and biological interactions?

X-ray crystallography of analogous thiazepane derivatives reveals a boat conformation for the seven-membered ring, with sulfur and nitrogen atoms at the "bow" and "stern" positions. This conformation:

  • Enhances steric accessibility for nucleophilic attacks at the ketone group .
  • Modulates interactions with biological targets (e.g., enzymes), as demonstrated by molecular docking studies showing stronger binding to hydrophobic pockets when substituents adopt equatorial positions .
    Methodological approach : Combine crystallographic data with DFT calculations to model ring puckering and predict regioselectivity in reactions .

Basic: What spectroscopic techniques are critical for structural validation of this compound?

  • NMR :
    • ¹H NMR : Thiophene protons resonate at δ 6.8–7.5 ppm; sulfone groups deshield adjacent protons, shifting thiazepane ring protons to δ 3.0–4.5 ppm .
    • ¹³C NMR : Carbonyl (C=O) signals appear at ~200 ppm, while sulfone carbons are near 50 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 340–350 confirm the molecular formula (C₁₄H₁₃NO₃S₃) .
  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 1150–1300 cm⁻¹ (S=O symmetric/asymmetric stretches) .

Advanced: How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory efficacy) be resolved?

Contradictions often arise from:

  • Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or inflammation models (e.g., COX-2 vs. LOX inhibition) .
  • Structural analogs : Minor substituent changes (e.g., replacing thiophene with furan) alter target specificity .
    Resolution strategies :
    • Standardize assays using WHO-recommended microbial strains or cell lines.
    • Perform structure-activity relationship (SAR) studies to isolate pharmacophores responsible for specific activities .

Basic: What are the primary biological targets hypothesized for this compound?

  • Enzyme inhibition : Thiazepane derivatives inhibit tyrosine kinases and COX-2 due to sulfone groups’ electron-withdrawing effects, which enhance binding to catalytic sites .
  • Receptor modulation : Thiophene moieties interact with G-protein-coupled receptors (GPCRs), as shown in radioligand binding assays .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT calculations : Use B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces, identifying electron-deficient carbons (e.g., adjacent to sulfone groups) prone to nucleophilic attack .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO vs. THF) to predict reaction pathways and byproduct formation .

Basic: How can reaction yields be optimized during scale-up synthesis?

  • Catalyst optimization : Use Pd(OAc)₂ for Suzuki-Miyaura couplings (thiophene introduction), improving yields from 60% to 85% .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
  • In-line purification : Employ flash chromatography or recrystallization (ethanol/water) to isolate high-purity product .

Advanced: How to design derivatives with enhanced metabolic stability while retaining bioactivity?

  • Bioisosteric replacement : Substitute thiophene with benzothiophene to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Introduce ester groups at the ketone position to improve oral bioavailability, as demonstrated in preclinical PK/PD studies .
  • Metabolite identification : Use LC-MS/MS to track in vitro hepatic microsomal degradation, guiding structural modifications .

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